1-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cyclohexan-1-ol
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Overview
Description
1-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cyclohexan-1-ol is a compound that features a pyrrolidine ring attached to a cyclohexanol moiety via a hydroxymethyl group
Mechanism of Action
Target of Action
The primary targets of the compound “1-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)cyclohexan-1-ol” are currently unknown. The compound is structurally related to pyrrolidine derivatives, which have been found to interact with various biological targets
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrrolidine derivatives . These interactions could involve binding to the target, leading to changes in its function or activity.
Biochemical Pathways
Given the structural similarity to other pyrrolidine derivatives, it is possible that the compound could affect pathways related to these compounds
Result of Action
Based on its structural similarity to other pyrrolidine derivatives, it is possible that the compound could have similar effects . .
Preparation Methods
The synthesis of 1-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cyclohexan-1-ol can be achieved through several routes. One common method involves the Petasis reaction, which is a multi-component reaction involving an aldehyde, an amine, and a boronic acid . This reaction is favored due to its mild conditions and high yields. Industrial production methods may involve optimization of this reaction to scale up the synthesis while maintaining purity and yield.
Chemical Reactions Analysis
1-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen, forming a more saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride.
Major Products: Depending on the reaction, major products can include ketones, carboxylic acids, or substituted derivatives.
Scientific Research Applications
1-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and cyclohexanol derivatives. Compared to these compounds, 1-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cyclohexan-1-ol is unique due to its combined structural features, which may confer distinct biological and chemical properties. Examples of similar compounds include pyrrolidin-2-ones and pyrrolidin-2,5-diones .
Properties
IUPAC Name |
1-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c14-9-11-5-4-8-13(11)10-12(15)6-2-1-3-7-12/h11,14-15H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMCHOHLVLEYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCCC2CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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